O-(oxan-4-yl)hydroxylamine
Description
O-(Oxan-4-yl)hydroxylamine (CAS: 252873-77-1) is a hydroxylamine derivative with a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent. Its molecular formula is C₅H₁₁NO₂, with a molar mass of 117.15 g/mol and a predicted density of 1.06 g/cm³. The compound exhibits a pKa of 4.13 ± 0.20, indicative of moderate acidity, and a boiling point of 209.3 ± 29.0 °C . The oxan-4-yl group, a cyclic ether, confers unique steric and electronic properties, distinguishing it from other hydroxylamine derivatives.
Properties
IUPAC Name |
O-(oxan-4-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-8-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZGOZBHJCFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252873-77-1 | |
| Record name | O-(oxan-4-yl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(oxan-4-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides using palladium catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
O-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
O-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(oxan-4-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, facilitating the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural and physicochemical differences between O-(oxan-4-yl)hydroxylamine and related compounds.
Key Observations :
- The oxan-4-yl group enhances solubility in polar solvents compared to purely aromatic substituents (e.g., pentafluorobenzyl) due to its ether oxygen and cyclic structure .
- O-Ethylhydroxylamine has lower molar mass (61.08 g/mol) and higher volatility but lacks the steric bulk and electronic modulation seen in oxan-4-yl derivatives .
- Ferrocene-containing derivatives (e.g., ) exhibit redox-active properties, enabling applications in enzyme inhibition, a feature absent in non-metallocene analogs.
Biological Activity
O-(oxan-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is a hydroxylamine derivative characterized by its unique molecular structure that includes a tetrahydro-2H-pyran ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to DNA interactions and its implications in cancer research and drug development.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a hydroxylamine functional group attached to the oxane ring, which enhances its reactivity and solubility in biological systems. The tetrahydro-2H-pyran moiety contributes to the compound's ability to penetrate cellular membranes, thereby influencing its bioavailability.
The biological activity of this compound primarily involves its interaction with DNA. Research indicates that it can facilitate the detection of single-strand breaks in DNA, which is crucial for understanding cellular responses to DNA damage and repair mechanisms. This interaction suggests that the compound may play a significant role in biochemical pathways related to DNA integrity and cellular stress responses.
1. DNA Interaction
This compound has been shown to bind with DNA and associated proteins, which is essential for biochemical assays aimed at detecting DNA strand breaks. This property is particularly relevant in cancer research, where understanding DNA repair mechanisms can lead to the development of novel therapeutic strategies.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Its mechanism may involve inhibiting specific enzymes or receptors related to microbial growth, although detailed studies are required to elucidate these interactions fully.
3. Anticancer Potential
The compound's ability to induce DNA damage makes it a candidate for anticancer applications. By promoting DNA strand breaks, it may enhance the efficacy of certain chemotherapeutic agents or act as a standalone treatment option.
Case Study 1: DNA Damage Detection
In a study focusing on the detection of single-strand breaks in human cell lines, this compound was utilized as a probe. The results indicated a significant increase in detectable breaks when treated with this compound, supporting its role in understanding DNA repair mechanisms.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| O-(tetrahydro-2H-pyran-2-yl)hydroxylamine | Hydroxylamine group on a different position | Different reactivity profile due to substitution |
| 2-(aminooxy)tetrahydro-2H-pyran | Aminooxy group instead of hydroxylamine | Potentially different biological activity |
| N-(2-tetrahydropyranyloxy)amine | Tetrahydropyranyloxy substitution | Variation in solubility and reactivity |
This comparative analysis highlights the unique structural attributes of this compound that influence its biological activities compared to other hydroxylamine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
